Dilithium tripotassium pentaniobate

Description

Dilithium tripotassium pentaniobate (Li₂K₃Nb₅O₁₈) is a complex niobate compound with a layered crystal structure, often synthesized for applications in solid-state ionics and energy storage. Its structure consists of niobium-oxygen octahedra interconnected with lithium and potassium ions occupying interstitial sites, enabling high ionic conductivity.

Properties

CAS No. |

12337-13-2 |

|---|---|

Molecular Formula |

K3Li2Nb5O15 |

Molecular Weight |

835.692 |

IUPAC Name |

dilithium;tripotassium;oxido(dioxo)niobium |

InChI |

InChI=1S/3K.2Li.5Nb.15O/q5*+1;;;;;;;;;;;;;;;;5*-1 |

InChI Key |

SHHUYIVHQNQFGT-UHFFFAOYSA-N |

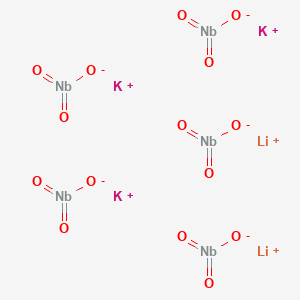

SMILES |

[Li+].[Li+].[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[K+].[K+].[K+] |

Synonyms |

dilithium tripotassium pentaniobate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dilithium tripotassium pentaniobate with structurally or functionally related niobates and triflimide/cyanamide-based compounds (see for substituent effects):

| Compound | Formula | Key Properties | Applications | Redox Potential (V) |

|---|---|---|---|---|

| This compound | Li₂K₃Nb₅O₁₈ | Layered structure, high ionic conductivity (~10⁻⁴ S/cm at 25°C), thermal stability | Solid electrolytes, proton conductors | Not reported |

| Li₂-PDFSA | Li₂(C₁₀H₄F₆N₂O₄S₂) | Organic framework, redox-active triflimide groups | Organic lithium-ion battery cathodes | ~3.8–4.1 vs. Li/Li⁺ |

| Li₂-DC-PDCA | Li₂(C₈H₂Cl₂N₄) | Halogen-substituted cyanamide, enhanced electron withdrawal | High-voltage cathodes | ~4.2 vs. Li/Li⁺ |

| Li₄-PTFSA | Li₄(C₆F₁₂N₄O₈S₄) | Tetralithium triflimide, multi-electron redox activity | Multi-electron storage systems | ~3.5–4.0 vs. Li/Li⁺ |

| Potassium Hexaniobate | K₄Nb₆O₁₇ | Tunnel structure, moderate proton conductivity (~10⁻⁵ S/cm) | Catalysis, photocatalysis | Not applicable |

Key Findings:

Ionic Conductivity : this compound outperforms potassium hexaniobate (K₄Nb₆O₁₇) in ionic conductivity, likely due to its layered vs. tunneled structure, which facilitates ion migration .

Redox Activity : Unlike triflimide/cyanamide compounds (e.g., Li₂-PDFSA, Li₂-DC-PDCA), this compound lacks intrinsic redox activity, limiting its direct use as a cathode material. However, its stability makes it suitable as an electrolyte or separator in high-voltage systems .

Substituent Effects: Halogenated derivatives (e.g., Li₂-DC-PDCA) show higher redox potentials (~4.2 V) compared to non-halogenated analogues (~3.8 V), but this compound’s inorganic framework avoids degradation issues common in organic systems at high voltages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.